molecular formula C27H30N4O3S B2549681 3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536708-17-5

3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2549681
CAS No.: 536708-17-5
M. Wt: 490.62
InChI Key: NJNJMJNSNUMQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C27H30N4O3S and its molecular weight is 490.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound is involved in the synthesis of various heterocyclic compounds, including pyrido[3,4-b]indoles, pyrido[4,3-b]indoles, and pyrimido[4,5-b]indole derivatives. These syntheses are achieved through reactions involving aromatic isothiocyanates, carbon disulphide, and other reactants. These compounds have been studied for their potential applications in medicinal chemistry, highlighting the versatility of the parent compound in synthesizing complex heterocycles (Molina & Fresneda, 1988).

Antimicrobial Activities

Several derivatives synthesized from this compound have been evaluated for their antimicrobial properties. For instance, ethoxyphthalimide derivatized spiro[indole-3,5'-[1,3]thiazolo[4,5-c]isoxazol]-2(1H)-ones have shown promising antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Thadhaney et al., 2010).

Corrosion Inhibition

The compound and its derivatives have been explored as corrosion inhibitors for mild steel in acidic conditions. The effectiveness of these compounds as corrosion inhibitors demonstrates their potential application in industrial settings, providing a chemical means to protect metals from corrosion in aggressive environments (Yadav et al., 2015).

Potential Drug Candidates

Research has also focused on the potential of derivatives of this compound as drug candidates. For example, studies on the antimitotic activity of certain derivatives reveal their potential in cancer therapy. Such studies are crucial for the development of new therapeutic agents, especially in targeting specific pathways involved in cancer cell proliferation (Temple & Rener, 1992).

Photophysical Properties

The photophysical properties of derivatives have been studied, indicating applications in labeling, bioanalytical sensors, and optoelectronic devices. The unique photophysical behavior of these compounds, such as reverse solvatochromism and high quantum yield, underlines their potential in various scientific and technological applications (Bozkurt & Doğan, 2018).

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O3S/c1-3-18-9-7-8-16-30(18)23(32)17-35-27-29-24-21-10-5-6-11-22(21)28-25(24)26(33)31(27)19-12-14-20(15-13-19)34-4-2/h5-6,10-15,18,28H,3-4,7-9,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNJMJNSNUMQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OCC)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.